

Application Note: In Vitro Characterization of 2-(Furan-2-yl)-5-methoxybenzoic Acid

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Compound of Interest

Compound Name:	2-(Furan-2-yl)-5-methoxybenzoic acid
CAS No.:	1261925-49-8
Cat. No.:	B6395680

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Executive Summary & Compound Rationale

2-(Furan-2-yl)-5-methoxybenzoic acid represents a privileged scaffold in medicinal chemistry, combining a lipophilic furan ring with a polar benzoic acid moiety.[1] This structural arrangement is characteristic of Protein Tyrosine Phosphatase 1B (PTP1B) inhibitors, where the carboxylic acid functions as a phosphotyrosine (pTyr) mimetic, binding to the catalytic active site (Site A), while the furan ring engages in hydrophobic interactions with the "YRD" motif or the secondary aryl binding site.[2]

Furthermore, furan-substituted aromatic acids are frequently screened for antimicrobial activity (specifically against MRSA) and D-amino acid oxidase (DAAO) inhibition relevant to CNS disorders.[1][2]

This Application Note provides a rigorous, self-validating workflow for characterizing this compound, focusing on its primary potential as a metabolic regulator.

Physicochemical Handling & Preparation

Before initiating biological assays, the compound must be solubilized correctly to prevent precipitation-induced false negatives (promiscuous inhibition).

Solubility Profile

- Molecular Weight: ~218.2 g/mol [1][2]
- LogP (Predicted): ~2.5–3.0 (Lipophilic)[2]
- pKa (Acid): ~3.5–4.0 (Carboxylic acid)[2]

Stock Solution Protocol

- Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.9%.[2]
- Concentration: Prepare a 10 mM master stock.
 - Calculation: Weigh 2.18 mg of powder and dissolve in 1 mL DMSO.
- Storage: Aliquot into amber glass vials (to prevent photodegradation of the furan ring) and store at -20°C. Avoid freeze-thaw cycles >3 times.



Critical Check: Upon dilution into aqueous buffer, the final DMSO concentration must remain <0.5% (v/v) to avoid denaturing enzymes or lysing cells.[2]

Primary Assay: PTP1B Enzymatic Inhibition (Colorimetric)[2]

Rationale

PTP1B is a negative regulator of insulin signaling.[1][2][3][4][5] Inhibiting PTP1B prevents the dephosphorylation of the Insulin Receptor (IR) and IRS-1, thereby enhancing glucose uptake.

[2][4] This assay uses p-Nitrophenyl Phosphate (pNPP) as a substrate, which PTP1B hydrolyzes to produce p-nitrophenol (yellow, absorbance at 405 nm).

Materials

- Enzyme: Recombinant Human PTP1B (residues 1–322).[1][2]
- Substrate: pNPP (Sigma-Aldrich).[1][2]
- Positive Control: Sodium Orthovanadate () or Ursolic Acid.[1][2]
- Assay Buffer: 50 mM HEPES (pH 7.2), 1 mM EDTA, 100 mM NaCl, 1 mM DTT (freshly added).[2]

Experimental Workflow (96-Well Format)

Step	Component	Volume	Notes
1	Assay Buffer	140 μ L	Adjust pH to 7.2 exactly.
2	Compound (Titration)	10 μ L	7-point dilution (e.g., 0.1 μ M to 100 μ M).[2] Final DMSO <1%.[1] [2]
3	PTP1B Enzyme	10 μ L	Final conc: 0.1–0.5 μ g/mL.[1][2] Keep on ice.
4	Pre-Incubation	-	Incubate 10 min at 37°C to allow binding.
5	pNPP Substrate	40 μ L	Final conc: 2 mM (approx of PTP1B).[2]
6	Reaction	-	Incubate 30 min at 37°C.
7	Stop Solution	50 μ L	1 M NaOH (Strong base develops the color).
8	Read Absorbance	-	Measure OD at 405 nm.

Data Analysis

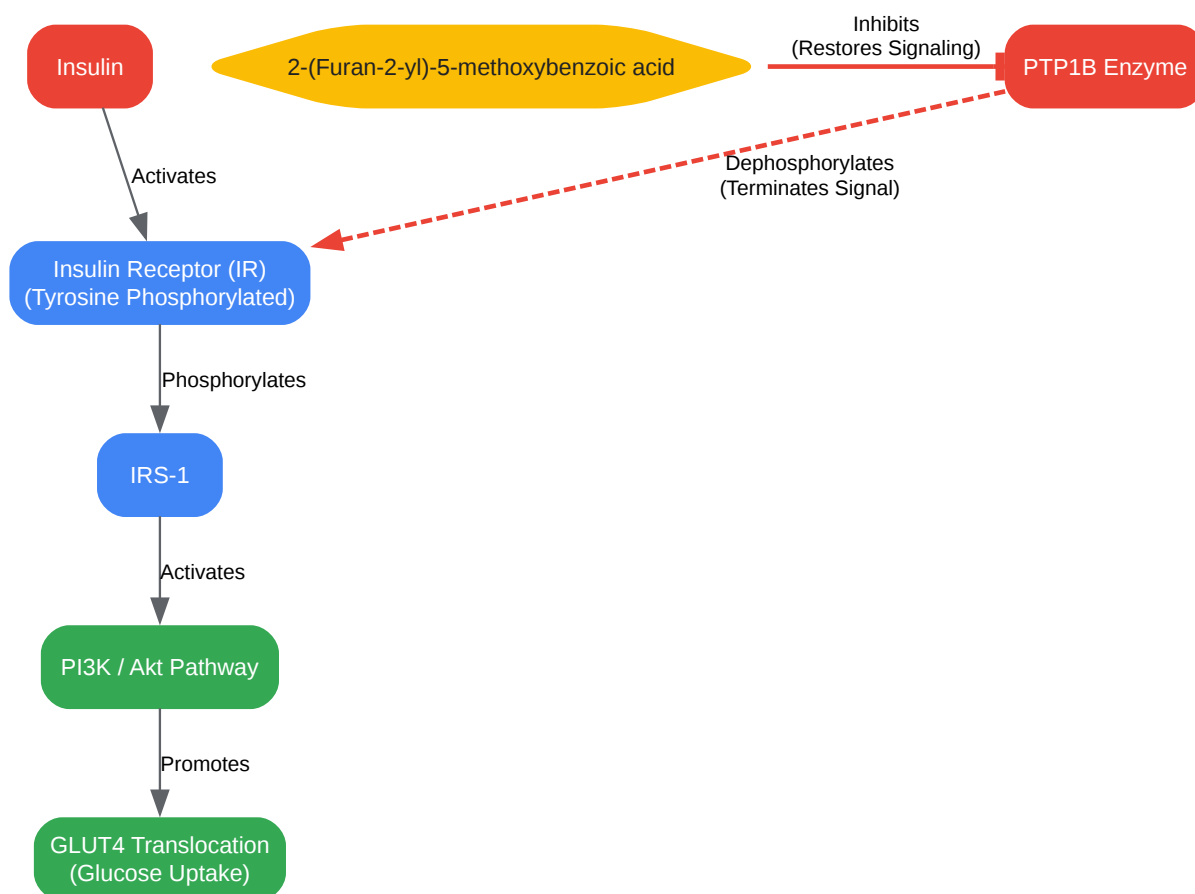
Calculate % Inhibition using the formula:

[2][5]

- : Enzyme + DMSO (No inhibitor).[2]
- : Buffer + Substrate (No enzyme).[2]

Mechanism of Action Visualization

The following diagram illustrates the pathway targeted by **2-(Furan-2-yl)-5-methoxybenzoic acid**.



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Caption: Schematic of Insulin Signaling restoration via PTP1B inhibition by the target compound.^{[2][3][4][5][6]}

Secondary Assay: Cell-Based Glucose Uptake^[1]

Objective: Validate that enzymatic inhibition translates to functional glucose uptake in a relevant cell line (HepG2 human hepatocytes or C2C12 myotubes).

Protocol (2-NBDG Fluorescence Method)

- Seeding: Plate HepG2 cells (5×10^4 cells/well) in a black-walled 96-well plate. Culture for 24h.
- Starvation: Wash cells with PBS and incubate in serum-free, low-glucose DMEM for 3 hours.
- Treatment:
 - Add **2-(Furan-2-yl)-5-methoxybenzoic acid** (10, 50, 100 μ M).
 - Include Insulin (100 nM) as a positive control.[\[1\]](#)[\[2\]](#)
 - Incubate for 30 minutes.
- Uptake: Add 2-NBDG (fluorescent glucose analog) to a final concentration of 100 μ M. Incubate for 30 minutes at 37°C.
- Wash: Wash cells 3x with ice-cold PBS to remove extracellular 2-NBDG.[\[1\]](#)[\[2\]](#)
- Detection: Measure fluorescence (Ex/Em = 465/540 nm).

Interpretation: An increase in fluorescence intensity compared to the untreated control indicates enhanced glucose uptake, validating the insulin-sensitizing potential of the compound.

Safety Profiling: MTT Cytotoxicity Assay

Objective: Ensure that observed bioactivity is due to specific inhibition and not general cellular toxicity.

Protocol

- Cells: HepG2 or HEK293 cells.
- Treatment: Incubate cells with the compound (1–200 μ M) for 24 hours.[\[1\]](#)[\[2\]](#)
- Reagent: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL).

- Incubation: 4 hours at 37°C (purple formazan crystals form in viable cells).
- Solubilization: Dissolve crystals in DMSO.
- Read: Absorbance at 570 nm.

Acceptance Criteria: The

(Cytotoxic Concentration 50%) should be at least 10-fold higher than the determined in the PTP1B assay.^[2]

Troubleshooting & Optimization

Issue	Probable Cause	Solution
Precipitation in Assay	Compound insolubility in aqueous buffer. ^[1]	Reduce final concentration; ensure DMSO <1%; add 0.01% Triton X-100 to buffer.
High Background (Blank)	Spontaneous pNPP hydrolysis. ^{[1][2]}	Prepare pNPP fresh; keep on ice; check buffer pH (must be <8.0 for stability). ^{[1][2]}
No Inhibition Observed	Compound degradation or poor binding. ^{[1][2]}	Verify compound integrity via HPLC; increase pre-incubation time to 20 min.
Interference	Furan ring absorbing at detection wavelength. ^{[1][2]}	Run a "Compound Only" control (no enzyme/substrate) to subtract intrinsic absorbance. ^{[1][2]}

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